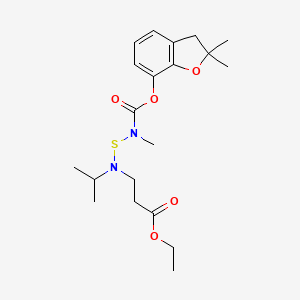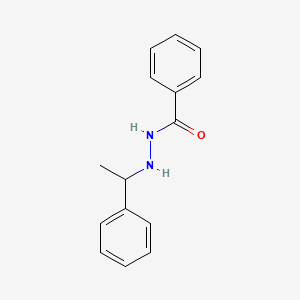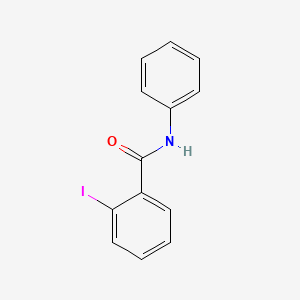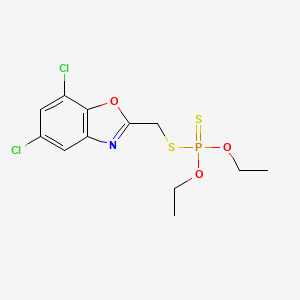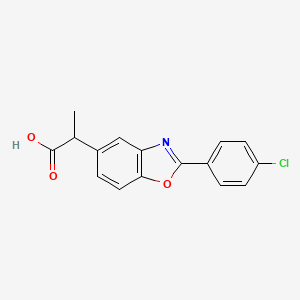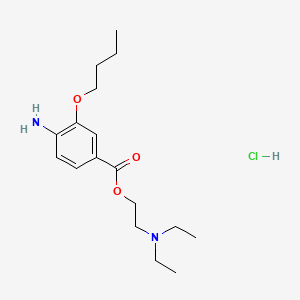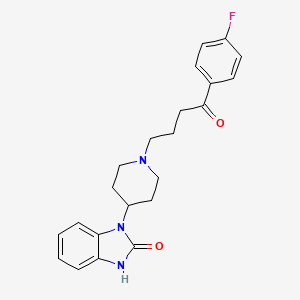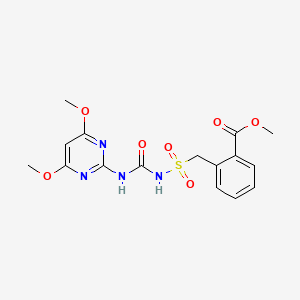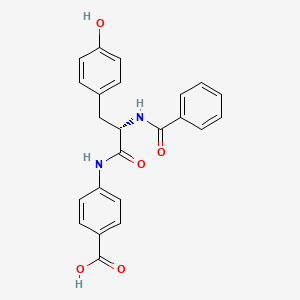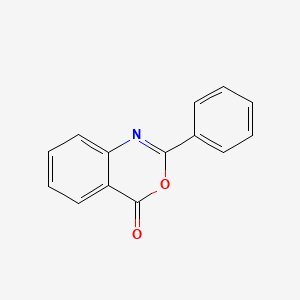
Butacaine sulfate
Vue d'ensemble
Description
Butacaine sulfate is an ester of p-aminobenzoic acid which has been widely used as a local anesthetic . It is a small molecule that is approved for veterinary use .
Synthesis Analysis
The synthesis of Butacaine involves the addition of metallic sodium to a mixture of allyl alcohol and N,N-dibutylamine .
Molecular Structure Analysis
The molecular formula of Butacaine sulfate is (C18H30N2O2)2 · H2SO4 . The molecular weight is 710.96 . The InChI key is VWZAGCZUPZKTET-UHFFFAOYSA-N .
Chemical Reactions Analysis
A kinetic study of the oxidation of Butacaine sulfate by sodium N-chlorobenzenesulfonamide (chloramine-B or CAB) has been carried out in HClO4 medium at 303 K . This reaction shows first-order kinetics .
Physical And Chemical Properties Analysis
Butacaine sulfate is a pharmaceutical primary standard . It is provided as delivered and specified by the issuing Pharmacopoeia .
Applications De Recherche Scientifique
Stability Analysis
Butacaine sulfate has been used in studies related to the degradation kinetics of pharmaceuticals . These studies are crucial for determining the shelf life of drugs under different environmental conditions . For instance, Vasantakumar et al. have studied the degradation kinetic of butacaine sulfate by sodium chlorobenzenesulfonamide (CAB) in the presence of perchloric acid at 303 K .
Drug Interactions
Butacaine sulfate has potential interactions with various drugs . For example, the risk or severity of methemoglobinemia can be increased when Butacaine sulfate is combined with other drugs like Abemaciclib, Abiraterone, Acetaminophen, Acetazolamide, Acetic acid, and Acetyl sulfisoxazole .
Neuropharmacology
Research has been conducted on the effects of butacaine hemisulfate on brain and heart catecholamine concentrations in mice . This kind of research can provide valuable insights into the neurological effects of the compound.
Cellular Studies
Butacaine sulfate has been studied for its effects on mammalian cells in culture . Such studies can help understand the cellular mechanisms of action of the compound and its potential therapeutic applications.
Microscopic Identification
Butacaine sulfate has been used in studies related to its microscopic identification . These studies are important for quality control and assurance in pharmaceutical manufacturing.
Mécanisme D'action
Butacaine sulfate, also known as Butacaine sulphate, is a compound used as a local anesthetic . This article will cover the mechanism of action of Butacaine sulfate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that local anesthetics like butacaine typically target voltage-gated sodium channels, inhibiting the influx of sodium ions into neurons and preventing the generation and conduction of nerve impulses .
Mode of Action
Local anesthetics generally work by blocking voltage-gated sodium channels, which inhibits the propagation of action potentials in neurons, leading to a loss of sensation in the area where the anesthetic is applied .
Pharmacokinetics
A study has shown that the degradation of butacaine sulfate follows first-order kinetics .
Result of Action
The primary result of Butacaine sulfate’s action is the inhibition of nerve impulse generation and conduction, leading to a loss of sensation in the area where the anesthetic is applied . This makes it useful as a local anesthetic.
Action Environment
The action, efficacy, and stability of Butacaine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Propriétés
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H30N2O2.H2O4S/c2*1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h2*8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAGCZUPZKTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164149 | |
| Record name | Butacaine sulfate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butacaine sulfate | |
CAS RN |
149-15-5 | |
| Record name | Butacaine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butacaine sulfate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACAINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU39W3CVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butacaine sulfate exert its effects?
A: Butacaine sulfate is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].
Q2: What is the stoichiometry of the reaction between butacaine sulfate and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?
A: The stoichiometry of the reaction between butacaine sulfate and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].
Q3: How does the reaction rate between butacaine sulfate and chloramine-B vary with the reaction conditions?
A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and butacaine sulfate concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].
Q4: What is known about the mechanism of oxidation of butacaine sulfate by chloramine-B?
A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].
Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of butacaine sulfate?
A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of butacaine sulfate with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating butacaine sulfate from procaine hydrochloride [].
Q6: What are the documented concerns regarding the use of butacaine sulfate in clinical settings?
A: Clinical observations have suggested that butacaine sulfate might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of butacaine sulfate might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.
Q7: Are there any known alternatives to butacaine sulfate, and how do they compare?
A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of butacaine sulfate with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



